molecular formula C21H26FN3O3S B6530998 2-(4-fluorophenyl)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946203-32-3

2-(4-fluorophenyl)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No. B6530998
CAS RN: 946203-32-3
M. Wt: 419.5 g/mol
InChI Key: ZEGRISDIUGZLBT-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide” is a complex organic molecule. It contains a fluorophenyl group, a piperazine ring, and a sulfonyl group, which are common functional groups in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, sulfonyl group, and fluorophenyl group would all contribute to its three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The piperazine ring, for example, is often involved in reactions with acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could make the compound more lipophilic, affecting its solubility in different solvents .

Scientific Research Applications

Catalytic Protodeboronation and Alkene Hydromethylation

Reference: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6261

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. In this study, the authors reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. Notably, this protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unexplored. The method was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Heterocycle Compound Synthesis

Reference: New heterocycle compound 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene (1), designed using 5-iodo-2-methylbenzoic acid (2) as the starting material, was successfully obtained via multiple synthesis steps

Anti-Lung Cancer Activity

Reference: A simplified synthetic route yielded a biologically active benzofuran derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate , from commercially available starting materials (2-bromo-4-methoxyphenol and para-fluorophenylacetylene). This compound was studied for its anticancer activity

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and effects. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. It could also involve testing its effects in biological systems to determine its potential as a drug .

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S/c1-17-3-2-4-20(15-17)24-10-12-25(13-11-24)29(27,28)14-9-23-21(26)16-18-5-7-19(22)8-6-18/h2-8,15H,9-14,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGRISDIUGZLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

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